molecular formula C12H9N3 B2461849 2-(3-Pyridyl)imidazo[1,2-a]pyridine CAS No. 158629-07-3

2-(3-Pyridyl)imidazo[1,2-a]pyridine

Cat. No. B2461849
CAS RN: 158629-07-3
M. Wt: 195.225
InChI Key: YBNZGRQBHXFHQD-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .


Molecular Structure Analysis

Imidazopyridine is a fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them potential candidates for the development of new antituberculosis agents.

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been used as the core backbone for the development of covalent inhibitors . These inhibitors have shown potential as anticancer agents, particularly against KRAS G12C-mutated NCI-H358 cells . This indicates the potential of imidazo[1,2-a]pyridine as a novel scaffold suitable for the discovery of covalent anticancer agents.

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridine derivatives are constantly being developed due to the scaffold’s intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .

Organometallics

Imidazo[1,2-a]pyridine derivatives are also used in organometallics . Their unique structure and properties make them suitable for various applications in this field.

Natural Products

Imidazo[1,2-a]pyridine derivatives are found in natural products . Their presence in these products further highlights their importance and potential for various applications.

Safety And Hazards

Imidazo[1,2-a]pyridine has been classified as an Eye Irritant (Category 2) and Skin Irritant (Category 2). It also has Specific Target Organ Toxicity - Single Exposure (Category 3) .

Future Directions

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that future research could focus on developing new drugs based on imidazo[1,2-a]pyridine for the treatment of these conditions.

properties

IUPAC Name

2-pyridin-3-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-7-15-9-11(14-12(15)5-1)10-4-3-6-13-8-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZGRQBHXFHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Imidazo[1,2-a]pyridin-2-yl}pyridine

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